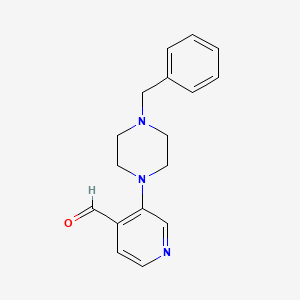

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-14-16-6-7-18-12-17(16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEUNMGHYFRSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CN=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde typically involves the reaction of 4-benzylpiperazine with isonicotinaldehyde. One common method is the reductive amination of isonicotinaldehyde with 4-benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . The reaction is carried out under mild conditions, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: 3-(4-Benzylpiperazin-1-yl)isonicotinic acid.

Reduction: 3-(4-Benzylpiperazin-1-yl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)isonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s closest analogs include derivatives of cinnoline and triazole-thione scaffolds substituted with benzylpiperazine or fluorophenylpiperazine groups. Key structural differences and their implications are summarized below:

Table 1: Comparison of Key Analogs

| Compound Name | Core Structure | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR, δ ppm) |

|---|---|---|---|---|---|

| 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) | Cinnoline | R1 = F, R2 = CH₃ | 85 | 148–150 | 8.76 (s, 1H, H-5), 3.82 (s, 3H, CH₃) |

| 3-(4-Benzylpiperazin-1-yl)-6-chloro-4-methylcinnoline (9c) | Cinnoline | R1 = Cl, R2 = CH₃ | 82 | 162–164 | 8.80 (s, 1H, H-5), 3.85 (s, 3H, CH₃) |

| 3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline (9d) | Cinnoline | R1 = Br, R2 = CH₃ | 78 | 170–172 | 8.82 (s, 1H, H-5), 3.88 (s, 3H, CH₃) |

| 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) | Cinnoline | R1 = H, R2 = 4-F-C₆H₄ | 78 | 136–138 | 8.70 (s, 1H, H-5), 6.95–7.10 (m, 4H, Ar-H) |

| 3-(Adamantan-1-yl)-4-ethyl-1-{[(4-(2-methoxyphenylpiperazin-1-yl)]methyl}-1H-1,2,4-triazole-5(4H)-thione | Triazole-thione | R1 = Adamantyl, R2 = 2-MeO-C₆H₄ | 72* | 185–187* | 1.50–1.80 (m, 15H, Adamantyl), 3.75 (s, 3H, OCH₃) |

*Data inferred from related triazole derivatives in .

Key Observations:

- Halogen Effects: Halogen substituents (F, Cl, Br) at the 6-position of cinnoline increase melting points (148°C to 172°C) and slightly alter ¹H-NMR shifts due to electronegativity differences.

- Piperazine Substitution : Replacing benzylpiperazine with 4-fluorophenylpiperazine (10a) reduces melting points (136°C vs. 148–172°C), likely due to reduced hydrophobicity.

- Core Structure: Triazole-thione derivatives () exhibit higher melting points (185–187°C) compared to cinnolines, attributed to stronger intermolecular interactions from the thione group.

Research Findings and Implications

Synthetic Efficiency: Benzylpiperazine-substituted cinnolines (9b–9d) exhibit higher yields (78–85%) compared to fluorophenylpiperazine analogs (78%), suggesting better stability of the benzyl group during synthesis.

Structural Flexibility: The piperazine moiety’s adaptability allows integration into diverse scaffolds (cinnoline, triazole-thione), highlighting its role in drug design.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-benzylpiperazin-1-yl)isonicotinaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via reductive amination or coupling reactions. For example, reductive amination of isonicotinaldehyde derivatives with 4-benzylpiperazine using NaBH₄ as a reducing agent under acidic conditions yields the target compound . Optimization involves adjusting solvent systems (e.g., ethanol or dichloromethane), reaction temperature (room temperature to 60°C), and stoichiometric ratios of aldehyde to amine (1:1.2 molar ratio). Purification via recrystallization (e.g., diisopropyl ether-isopropyl alcohol) improves yield (up to 70%) and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C-NMR : Confirms the presence of aldehyde protons (~9.8 ppm) and benzylpiperazine aromatic signals.

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.003 Da) .

- Melting Point Analysis : Ensures purity (e.g., 73–75°C for related hydrazide derivatives) .

- Elemental Analysis : Matches calculated and observed C/H/N ratios to verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., unexpected NMR peaks or HRMS discrepancies)?

Contradictions may arise from impurities, tautomerism, or regioisomer formation. Strategies include:

- Crystallographic Validation : Using SHELX software for single-crystal X-ray diffraction to unambiguously assign the structure .

- DEPT/HSQC NMR Experiments : Differentiating between overlapping signals in complex spectra.

- Isotopic Labeling or Derivatization : Confirming reactive sites (e.g., aldehyde group reactivity) .

Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?

- Substituent Variation : Replacing the benzyl group with fluorophenyl or cyclohexyl moieties alters electronic properties and bioactivity .

- Scaffold Hybridization : Incorporating thiosemicarbazone or triazole groups (e.g., as in isonicotinaldehyde thiosemicarbazones) enhances metal-binding capacity .

- Pharmacophore Modeling : Computational tools predict binding interactions, guiding synthesis of analogs with improved target affinity .

Q. How do reaction conditions influence regioselectivity in the synthesis of isonicotinaldehyde derivatives?

Regioselectivity depends on:

- Catalytic Systems : TFA or HCl catalysis directs reductive amination to specific amine sites .

- Steric Effects : Bulky substituents on the aldehyde or piperazine precursor favor specific isomer formation.

- Temperature Control : Lower temperatures (<40°C) reduce side reactions in multi-step syntheses .

Methodological Considerations

Q. What are the best practices for ensuring compound stability during storage and handling?

- Storage : Lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation.

- Solvent Compatibility : Use anhydrous DMSO or ethanol for solubility studies; avoid protic solvents for long-term storage .

Q. How can computational methods complement experimental data in studying this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.